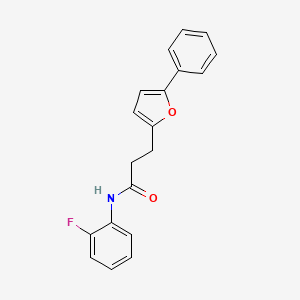

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Description

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-fluorophenyl group at the amide nitrogen and a 5-phenylfuran-2-yl moiety at the β-position. Its molecular formula is C₁₉H₁₆FNO₂, with a molecular weight of 309.34 g/mol .

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINJNKHOQYKCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the 2-fluorophenylamine, which is then reacted with 3-(5-phenylfuran-2-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylfuran moiety can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide (J048-0032)

- Molecular Formula: C₁₉H₁₅F₂NO₂

- Molecular Weight : 327.33 g/mol

- Key Difference : The phenyl group attached to the furan ring is substituted with a fluorine atom at the para position (4-fluorophenyl), compared to the unsubstituted phenyl group in the parent compound.

N-(3-chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide (J048-0023)

- Molecular Formula: C₁₉H₁₅ClFNO₂

- Molecular Weight : 347.78 g/mol

- Key Differences :

- Chlorine replaces fluorine at the meta position (3-chlorophenyl) on the amide-attached phenyl ring.

- The furan-linked phenyl group is 4-fluorophenyl.

- Implications : Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may increase membrane permeability but reduce solubility. The combined chloro-fluoro substitution could influence steric and electronic effects in target binding .

N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

- Molecular Formula : C₁₉H₁₅N₃O₆

- Molecular Weight : 393.34 g/mol

- Key Differences: Nitro groups (-NO₂) are present at the ortho position on the amide phenyl ring and the meta position on the furan-linked phenyl ring.

- Implications : Nitro groups are strong electron-withdrawing groups, which may reduce electron density in the aromatic rings, affecting π-π stacking interactions and redox properties. This could render the compound more reactive or alter its pharmacokinetic profile .

Heterocyclic Core Modifications

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Molecular Formula : C₁₆H₁₂FN₃O₂S

- Molecular Weight : 329.35 g/mol

- Key Difference : A thiazole ring replaces the furan ring in the parent compound.

- Compound 31 exhibits potent anticancer activity in cell-based assays, suggesting that heterocycle choice significantly impacts biological efficacy .

Substituent Position and Pharmacological Relevance

- Fluorine Position : Fluorination at the ortho position (2-fluorophenyl) in the parent compound vs. para (4-fluorophenyl) in J048-0032 affects steric hindrance and electronic effects. Ortho-substituents may restrict rotational freedom, influencing conformational stability in binding pockets .

- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity (logP) compared to fluorine could enhance blood-brain barrier penetration but reduce aqueous solubility. This trade-off is critical in CNS-targeted drug design .

Biological Activity

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorinated phenyl group and a phenylfuran moiety, which are believed to enhance its interaction with biological targets. The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 323.35 g/mol |

| CAS Number | Not available |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can engage in hydrogen bonding and π–π interactions with aromatic residues in proteins, potentially inhibiting their activity and modulating various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, indicating a mechanism involving the intracellular release of active metabolites .

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The compound showed promising results, particularly against Staphylococcus aureus, suggesting its potential as a new antibiotic agent.

- Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability. The underlying mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.